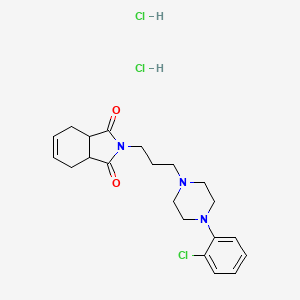
1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-, dihydrochloride is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an isoindole-dione core and a piperazine moiety substituted with a chlorophenyl group
Preparation Methods
The synthesis of 1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-, dihydrochloride typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the isoindole-dione core, followed by the introduction of the piperazine moiety and the chlorophenyl group. Common reagents used in these reactions include phthalic anhydride, piperazine, and chlorobenzene derivatives. The reaction conditions usually involve heating under reflux, followed by purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the isoindole-dione ring and the formation of corresponding carboxylic acids and amines.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The presence of the chlorophenyl group and the piperazine moiety contributes to its binding affinity and specificity for these targets.
Comparison with Similar Compounds
1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-, dihydrochloride can be compared with other similar compounds, such as:
1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxyethyl)-: This compound has a hydroxyethyl group instead of the piperazine moiety, leading to different chemical reactivity and biological activity.
1H-Isoindole-1,3(2H)-dione, N-ethyl-: This compound has an ethyl group instead of the piperazine moiety, resulting in different physicochemical properties and applications.
1H-Isoindole-1,3(2H)-dione, 2,5-dimethyl-: This compound has methyl groups instead of the piperazine moiety, leading to different chemical and biological properties.
Properties
CAS No. |
90619-38-8 |
|---|---|
Molecular Formula |
C21H28Cl3N3O2 |
Molecular Weight |
460.8 g/mol |
IUPAC Name |
2-[3-[4-(2-chlorophenyl)piperazin-1-yl]propyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione;dihydrochloride |
InChI |
InChI=1S/C21H26ClN3O2.2ClH/c22-18-8-3-4-9-19(18)24-14-12-23(13-15-24)10-5-11-25-20(26)16-6-1-2-7-17(16)21(25)27;;/h1-4,8-9,16-17H,5-7,10-15H2;2*1H |
InChI Key |
RODLNYLAAUDFGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)C3CC=CCC3C2=O)C4=CC=CC=C4Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















